
(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)boronsäure
Übersicht
Beschreibung
“(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid” is an organic compound with the CAS Number: 871329-59-8 . It has a molecular weight of 229.06 and its linear formula is C8H12BNO4S .
Synthesis Analysis
The synthesis of similar boronic acid compounds often involves the addition of organometallic reagents to boranes . For instance, 3-(N, N’-dimethylamino)phenylboronic acid was treated with formaldehyde in acetic acid at 85 °C to form borinate .
Molecular Structure Analysis
The molecular structure of “(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid” is represented by the linear formula: C8H12BNO4S .
Physical And Chemical Properties Analysis
“(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at room temperature .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie spielen Boronsäuren eine zentrale Rolle bei der Entwicklung von Proteasom-Inhibitoren, die in der Krebstherapie von entscheidender Bedeutung sind . Die Sulfamoylgruppe in dieser Verbindung könnte die Wasserlöslichkeit verbessern, was für die Bioverfügbarkeit von Arzneimitteln von Vorteil ist. Darüber hinaus ermöglicht das Vorhandensein des Boronsäure-Moleküls die potentielle Bildung von Boronsäure-Komplexen, die als Enzyminhibitoren eingesetzt werden können oder zur Synthese von Biokonjugaten.
Polymerwissenschaften
Es ist bekannt, dass Boronsäuren mit Diolen zu Boronsäureestern polymerisieren, wodurch eine reversible kovalente Bindung entsteht, die für die Herstellung von selbstheilenden Materialien nützlich ist . Die spezifische Verbindung in Frage könnte verwendet werden, um Polymere mit einzigartigen Eigenschaften zu entwickeln, wie z. B. Reaktion auf Umweltreize wie pH-Wert-Änderungen oder das Vorhandensein bestimmter Saccharide.
Optoelektronik
Organoborverbindungen, einschließlich Boronsäuren, sind für die Entwicklung optoelektronischer Materialien von entscheidender Bedeutung, da sie die elektronischen Eigenschaften von Polymeren verändern können . Die Verbindung könnte zur Synthese von Materialien verwendet werden, die Anwendungen in Leuchtdioden (LEDs), Photovoltaikzellen oder als Sensoren zur Detektion verschiedener Analyten haben.
Katalyse
Boronsäuren sind vielseitige Katalysatoren in der organischen Synthese. Sie können verschiedene Reaktionen erleichtern, einschließlich der Suzuki-Miyaura-Kreuzkupplung, die weit verbreitet in der Synthese komplexer organischer Moleküle eingesetzt wird . Die elektronenziehende Sulfamoylgruppe in der Verbindung könnte ihre katalytische Aktivität modulieren und so zu effizienteren Reaktionsbedingungen führen.
Kreuzkupplungsreaktionen
Die Boronsäuregruppe ist unerlässlich für Suzuki-Miyaura-Kreuzkupplungsreaktionen, ein leistungsstarkes Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen . Diese spezielle Verbindung könnte verwendet werden, um eine Sulfamoyl-geschützte Phenylgruppe in andere Moleküle einzuführen, die dann entschützt werden können, um ein primäres Amin freizusetzen, eine funktionelle Gruppe mit hoher synthetischer Nützlichkeit.
Bioaktive Verbindungen
Boronsäuren können mit verschiedenen Biomolekülen interagieren, was sie für die Entdeckung neuer bioaktiver Verbindungen nützlich macht . Die Verbindung in Frage könnte als Ausgangsmaterial für die Synthese von Molekülen verwendet werden, die an Enzyme oder Rezeptoren binden, was möglicherweise zur Entwicklung neuer Medikamente führt.
Sensorik und Detektion
Boronsäuren können reversible kovalente Komplexe mit Sacchariden bilden, was für die Entwicklung von Sensoren für Glucose und andere Zucker nützlich ist . Diese Eigenschaft kann genutzt werden, um diagnostische Werkzeuge für medizinische Anwendungen zu schaffen, wie z. B. die Überwachung des Blutzuckerspiegels bei Diabetikern.
Umweltüberwachung
Die Fähigkeit von Boronsäuren, Komplexe mit verschiedenen organischen und anorganischen Substanzen zu bilden, kann für die Umweltüberwachung eingesetzt werden . Diese Verbindung könnte Teil von Sensoren sein, die zur Detektion von Schadstoffen oder Veränderungen der Umweltbedingungen entwickelt wurden und so zu Bemühungen im Bereich des ökologischen Schutzes und der öffentlichen Gesundheit beitragen.
Wirkmechanismus
The mechanism of action of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid is based on its ability to form boronate esters. Boronate esters are formed when (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid reacts with a nucleophile, such as an alcohol or amine. The boronate ester then undergoes a nucleophilic substitution reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid have not been extensively studied. However, it has been suggested that (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid may have antimicrobial and anti-inflammatory properties. In addition, (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid for lab experiments include its low cost, ease of use, and availability. In addition, (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid is a versatile reagent that can be used in a variety of reactions. The main limitation of using (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid is its potential toxicity. Therefore, it should be handled with care and appropriate safety measures should be taken when using it in the laboratory.
Zukünftige Richtungen
There are many potential future directions for the use of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid in scientific research. For example, further research could be conducted to explore the potential antimicrobial and anti-inflammatory properties of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid. In addition, further research could be conducted to explore the potential use of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid in drug delivery systems. Furthermore, research could be conducted to explore the potential use of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid in the synthesis of polymers and other materials for use in nanotechnology and biotechnology. Finally, research could be conducted to explore the potential use of (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid as an inhibitor of acetylcholinesterase.
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(dimethylsulfamoyl)-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-7-4-5-8(10(12)13)6-9(7)16(14,15)11(2)3/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLWTSMRYCPXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



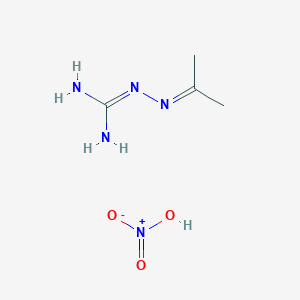
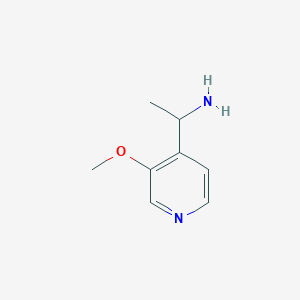
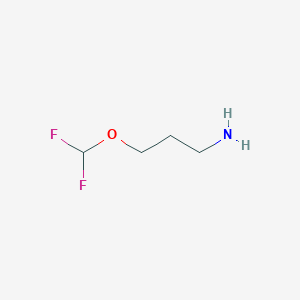
![[2-(Methylamino)pyridin-4-yl]methanol hydrochloride](/img/structure/B1458305.png)
![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)
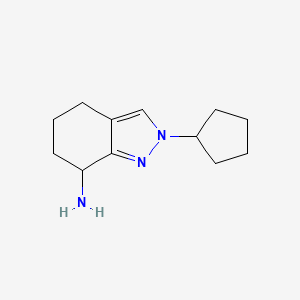
![2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1458309.png)
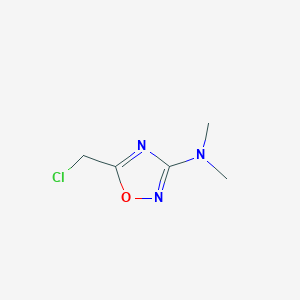
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B1458313.png)

![(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid](/img/structure/B1458316.png)
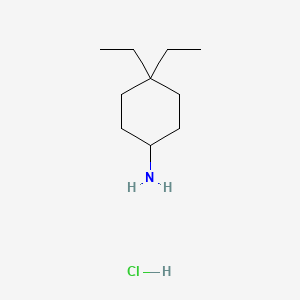
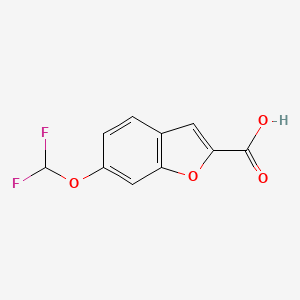
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1458320.png)